N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
The compound N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide features a tricyclic pyrido[3,2,1-ij]quinoline core with a sulfonamide group at position 9 and a 4-ethoxyphenyl substituent.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-2-26-17-8-6-16(7-9-17)21-27(24,25)18-12-14-4-3-11-22-19(23)10-5-15(13-18)20(14)22/h6-9,12-13,21H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRZDUAMSATHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, commonly target the enzymedihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle of bacteria.
Mode of Action
Sulfonamides act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. By inhibiting dihydropteroate synthetase, they prevent the formation of dihydrofolate, tetrahydrofolate, and ultimately inhibit bacterial DNA growth and cell division.
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle, leading to a deficiency of tetrahydrofolate. This molecule is essential for the synthesis of nucleic acids and amino acids, so its absence inhibits bacterial growth and replication.
Pharmacokinetics
Sulfonamides are generally known to be readily absorbed orally. They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. This is due to the disruption of the folic acid metabolism cycle, which prevents the synthesis of essential nucleic acids and amino acids.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides. Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution.
Biological Activity
N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyridoquinoline skeleton with an ethoxyphenyl substituent and a sulfonamide group. The compound can be represented by the following structural formula:
This unique structure suggests diverse biological activities that are being investigated in various studies.
1. Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. It has been shown to selectively inhibit lipoxygenase enzymes involved in inflammatory processes while having minimal effects on cyclooxygenase pathways. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects associated with cyclooxygenase inhibition.
2. Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Research indicates that it may inhibit various bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or function. The presence of the tetrahydroquinoline moiety is particularly associated with these antimicrobial effects.
3. Anticancer Potential
This compound has been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by interfering with critical cellular pathways involved in cancer progression. The compound's ability to modulate signaling pathways related to cell proliferation and survival makes it a candidate for further investigation in cancer therapy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Sulfonation : Utilizing sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
- Cyclization Reactions : Employing various catalysts and conditions (e.g., temperature and solvent choice) to promote cyclization and achieve the desired pyridoquinoline structure.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product with high purity.
Study 1: Anti-inflammatory Activity
A study conducted on various derivatives of pyridoquinoline revealed that N-(4-ethoxyphenyl)-3-oxo derivatives exhibited a significant reduction in inflammatory markers in vitro. The IC50 values indicated effective inhibition of lipoxygenase enzymes at low concentrations (around 10 µM), demonstrating its potential as an anti-inflammatory agent .
Study 2: Antimicrobial Efficacy
In vitro tests against common bacterial strains (e.g., E. coli and S. aureus) showed that this compound had minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. These results suggest a promising profile for further development as an antimicrobial agent.
Comparison with Similar Compounds
N-(4-Trifluoromethylphenyl) Analog
N-(2,3-Dichlorophenyl) Derivative
- Structure : Dichlorophenyl substituent (C₁₉H₁₄Cl₂N₂O₃; MW 389.23) .
- Properties :
- Chlorine atoms : Increase lipophilicity and steric bulk, possibly enhancing receptor binding affinity.
- Toxicity considerations : Halogenated aromatics may pose bioaccumulation risks.
Core Modifications and Functional Group Variations
Ethyl Ester Derivative (CAS 1207048-58-5)
Tricyclic Amides (12a-m and 13a-m)
- Structure: Carboxylic acid derivatives of the pyrido[3,2,1-ij]quinoline core .
- Pharmacological Profile: Reduced irritation: Compared to bicyclic analogs, attributed to the tricyclic scaffold’s rigidity.
Julolidine-Naphthalimide Chemosensor
- Structure: Integrates julolidine (pyrido[3,2,1-ij]quinoline) with naphthalimide .
- Function : Selective detection of Al³⁺, Ga³⁺, and In³⁺ via fluorescence "turn-on."
- Key Feature : The julolidine core enhances electron delocalization, critical for sensing.
Research Findings and Implications
- Solubility vs. Binding Trade-offs : Ethoxy and CF₃ substituents exemplify the balance between solubility (ethoxy’s electron-donating nature) and target affinity (CF₃’s electronic effects) .
- Toxicity Mitigation: Tricyclic amides demonstrate reduced ocular irritation compared to bicyclic analogs, suggesting the pyrido[3,2,1-ij]quinoline scaffold’s advantage in drug design .
- Versatility : The core’s adaptability—from sulfonamides (therapeutic) to fluorescent probes—highlights its utility across disciplines .
Q & A
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the functionalization of the pyridoquinoline core followed by sulfonamide coupling. Key steps include:
- Core preparation : Cyclization of precursor heterocycles under controlled temperature (70–90°C) and acidic/basic conditions to form the pyrido[3,2,1-ij]quinoline scaffold .
- Sulfonamide coupling : Reaction of the core with 4-ethoxyphenylsulfonyl chloride in anhydrous solvents (e.g., DCM or THF) at 0–25°C, requiring inert atmospheres to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Analytical validation via -NMR and LC-MS is critical to confirm intermediate and final product integrity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks. For example, the sulfonamide NH proton typically appears as a singlet near δ 10–11 ppm, while the ethoxy group shows a triplet at δ 1.3–1.5 ppm (CH) and a quartet at δ 3.9–4.1 ppm (CH) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) with <5 ppm deviation .
- X-ray crystallography : SHELXL refinement (via SHELX software) resolves bond lengths and angles, particularly for the sulfonamide and ethoxyphenyl groups .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered atoms or twinning) be resolved for this compound?
- Methodological Answer : Contradictions arise from crystal twinning or high thermal motion. Mitigation strategies include:
- Data collection : High-resolution synchrotron data (≤0.8 Å) to improve electron density maps .
- Refinement : SHELXL’s TWIN/BASF commands to model twinning, and PART instructions to handle disordered moieties (e.g., ethoxyphenyl rotation) .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths and torsional angles .
Q. What strategies optimize the sulfonamide coupling reaction yield (>80%) while minimizing side products?
- Methodological Answer : Optimization involves:
- Catalysis : Ultrasound-assisted reactions with Fe(DS) (a Lewis acid-surfactant catalyst) reduce reaction time (2–4 hours) and improve regioselectivity .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity, while additives like DMAP suppress hydrolysis .
- In situ monitoring : Thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) tracks reaction progress, allowing timely quenching .
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : A hybrid approach is recommended:
- Docking studies : AutoDock Vina or Glide predicts binding poses using the compound’s X-ray structure (from SHELX) and target PDB files (e.g., kinases or GPCRs) .
- MD simulations : GROMACS or AMBER evaluates binding stability (50–100 ns trajectories) under physiological conditions, focusing on sulfonamide H-bonding and hydrophobic interactions .
- SAR analysis : Substituent variations (e.g., replacing ethoxy with methoxy) are modeled to correlate structural changes with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
